molecular formula C15H17FN4O2 B15001950 Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 1-(4-fluorophenyl)-5,6,7,8-tetrahydro-6-(1-methylethyl)-

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 1-(4-fluorophenyl)-5,6,7,8-tetrahydro-6-(1-methylethyl)-

Cat. No.: B15001950
M. Wt: 304.32 g/mol
InChI Key: XWLKWQJVGPLIAE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6-(propan-2-yl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a fluorophenyl group and a diazino-pyrimidine core, making it a promising candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-6-(propan-2-yl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with isobutyraldehyde to form an intermediate Schiff base, which is then cyclized with urea under acidic conditions to yield the desired diazino-pyrimidine core.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Catalysts and automated reactors may be employed to enhance yield and purity. Continuous flow chemistry techniques can also be utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-6-(propan-2-yl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-6-(propan-2-yl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-6-(propan-2-yl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
  • 1-(4-Methylphenyl)-6-(propan-2-yl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Uniqueness: The presence of the fluorophenyl group in 1-(4-fluorophenyl)-6-(propan-2-yl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione imparts unique electronic properties that can enhance its biological activity and binding affinity compared to its analogs.

Properties

Molecular Formula

C15H17FN4O2

Molecular Weight

304.32 g/mol

IUPAC Name

1-(4-fluorophenyl)-6-propan-2-yl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H17FN4O2/c1-9(2)19-7-12-13(17-8-19)20(15(22)18-14(12)21)11-5-3-10(16)4-6-11/h3-6,9,17H,7-8H2,1-2H3,(H,18,21,22)

InChI Key

XWLKWQJVGPLIAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=C(NC1)N(C(=O)NC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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